

# Spectroscopic Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethyl-3-methylpyrazine**

Cat. No.: **B101031**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-3-methylpyrazine** (CAS No: 15707-23-0), a key aroma compound found in a variety of food products.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development.

## Molecular Structure and Properties

- IUPAC Name: **2-ethyl-3-methylpyrazine**[4]
- Molecular Formula:  $C_7H_{10}N_2$ [4][5]
- Molecular Weight: 122.17 g/mol [5][6]
- Appearance: Colorless to pale yellow clear mobile liquid.[1]
- Odor Profile: Described as nutty, roasted, hazelnut, and earthy.[1][3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

## $^1H$ NMR Data

| Chemical Shift (ppm)                        | Multiplicity | Assignment |
|---------------------------------------------|--------------|------------|
| Data not explicitly found in search results |              |            |

## <sup>13</sup>C NMR Data

| Chemical Shift (ppm)                        | Assignment |
|---------------------------------------------|------------|
| Data not explicitly found in search results |            |

## **Infrared (IR) Spectroscopy**

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

| Wavenumber (cm <sup>-1</sup> )                            | Description of Vibration                                    |
|-----------------------------------------------------------|-------------------------------------------------------------|
| Specific peak data not explicitly found in search results | C-H stretching, C=N stretching, C=C stretching, C-H bending |

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation pattern.[\[5\]](#)

## Electron Ionization Mass Spectrum (EI-MS)

| m/z | Relative Intensity (%) | Putative Fragment                               |
|-----|------------------------|-------------------------------------------------|
| 122 | 88.12                  | [M] <sup>+</sup> (Molecular Ion)                |
| 121 | 99.99                  | [M-H] <sup>+</sup>                              |
| 94  | 72.65                  | [M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> |
| 80  | 58.89                  | [M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> |
| 67  | 83.18                  | [C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup>  |

The data presented is a selection of major peaks from publicly available spectra.[\[4\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are acquired on a spectrometer, typically with a field strength of 300 MHz or higher.

- Sample Preparation: A small amount of **2-Ethyl-3-methylpyrazine** is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or methanol-d<sub>4</sub>, in a 5 mm NMR tube.[\[10\]](#) The concentration is typically in the range of 10-50 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- Data Acquisition: For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized for the specific sample and experiment.
- Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For  $^1\text{H}$  NMR, the residual solvent peak is often used as an internal reference. For  $^{13}\text{C}$  NMR, the solvent peak is used for referencing.

### Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[\[8\]](#)

- Sample Preparation (Neat Liquid): As **2-Ethyl-3-methylpyrazine** is a liquid, the simplest method is to run a "neat" spectrum.[\[11\]](#) A drop of the pure liquid is placed between two salt

plates (e.g., NaCl or KBr), which are transparent to IR radiation.[\[9\]](#) The plates are then mounted in the spectrometer's sample holder.

- **Sample Preparation (Thin Solid Film):** For solid samples, a thin film can be prepared by dissolving the solid in a volatile solvent, dropping the solution onto a salt plate, and allowing the solvent to evaporate.[\[12\]](#)
- **Data Acquisition:** A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of light transmitted versus the wavenumber (in  $\text{cm}^{-1}$ ). Absorption bands corresponding to specific functional groups are then identified.

## Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **2-Ethyl-3-methylpyrazine**.[\[13\]](#)[\[14\]](#)

- **Sample Introduction:** A dilute solution of **2-Ethyl-3-methylpyrazine** in a volatile solvent (e.g., dichloromethane) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).

- Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of ion intensity versus m/z.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-3-methylpyrazine**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 2-ETHYL-3-METHYLPYRAZINE [ventos.com]
- 2. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. filbert pyrazine, 15707-23-0 [thegoodsentscompany.com]
- 4. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. dem.ri.gov [dem.ri.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-3-methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101031#spectroscopic-data-of-2-ethyl-3-methylpyrazine-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)